3-Chloro-tetrahydro-pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

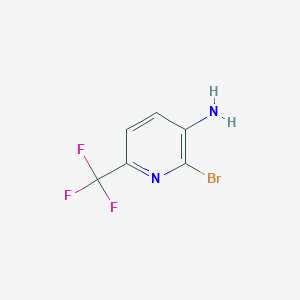

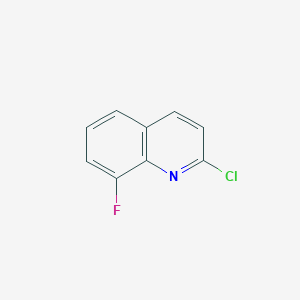

3-Chloro-tetrahydro-pyran-4-one is a chemical compound with the CAS Number: 160427-98-5 . It has a molecular weight of 134.56 . The compound is a white solid and is used as an intermediate in organic chemistry .

Synthesis Analysis

Tetrahydro-4H-pyran-4-one has been prepared in a two-stage process from 3-chloropropionyl chloride, with an overall yield of 45% . It is also used in the synthesis of various compounds using an atom-economic approach .

Molecular Structure Analysis

The InChI code for 3-Chloro-tetrahydro-pyran-4-one is 1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 . This indicates that the compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Chemical Reactions Analysis

Tetrahydro-4H-pyran-4-one is used in the synthesis of various compounds . It undergoes condensation reactions in the preparation of dipeptides and spiroimidazolones . It is also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .

Applications De Recherche Scientifique

Multicomponent Reaction (MCR) Approach

3-Chloro-tetrahydro-pyran-4-one can be used in the synthesis of pyran derivatives via a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Biological and Pharmaceutical Properties

Pyran derivatives, including 3-Chloro-tetrahydro-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties. They are known for their anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Synthesis of Symmetric Tetra Substituted Methanes

3-Chloro-tetrahydro-pyran-4-one is employed in the preparation of symmetric tetra substituted methanes . This process involves the use of the methyl enol ether as a useful protecting agent for alcohols .

Atom-Economic Approach

3-Chloro-tetrahydro-pyran-4-one is used in the synthesis of various compounds using an atom-economic approach . This approach is beneficial as it minimizes waste and is more environmentally friendly .

Ruthenium-Catalyzed Coupling Reaction

3-Chloro-tetrahydro-pyran-4-one can be used in a ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity .

Organic Precursor

3-Chloro-tetrahydro-pyran-4-one serves as an organic precursor in the field of synthetic chemistry . It contributes to the formation of privileged heterocyclic scaffolds with enhanced biological activity .

Mécanisme D'action

Target of Action

Tetrahydro-4h-pyran-4-one, a closely related compound, has been reported to have potential biological activities, including antimicrobial and insecticidal properties

Mode of Action

It’s known that tetrahydro-4h-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .

Biochemical Pathways

Tetrahydro-4h-pyran-4-one is a valuable building block for the construction of various oxacycles . It’s also used in the synthesis of various compounds using an atom-economic approach .

Result of Action

Tetrahydro-4h-pyran-4-one and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-tetrahydro-pyran-4-one. For instance, tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . It’s also important to note that the compound is flammable .

Safety and Hazards

While specific safety and hazard information for 3-Chloro-tetrahydro-pyran-4-one is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds . Personal protective equipment should be used and all sources of ignition should be removed .

Propriétés

IUPAC Name |

3-chlorooxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAJPZAYADBSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447542 |

Source

|

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-tetrahydro-pyran-4-one | |

CAS RN |

160427-98-5 |

Source

|

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)